4-methyl-1H-indazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1H-indazole-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a bicyclic structure composed of a pyrazole ring fused with a benzene ring. This compound is part of the indazole family, which is known for its significant pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups .
Scientific Research Applications
4-methyl-1H-indazole-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-indazole-3-carboxylic acid
- 1H-indazole-4-carboxylic acid
- 1H-indazole-5-carboxylic acid
- 1H-indazole-6-carboxylic acid
- 1H-indazole-7-carboxylic acid
Uniqueness
4-methyl-1H-indazole-7-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacological properties compared to other indazole derivatives .
Properties
CAS No. |
1894790-30-7 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6(9(12)13)8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
YJQDBHCZSCHFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.